molecular formula C8H7FN2O B13085025 4-(5-Fluoropyridin-2-yl)azetidin-2-one

4-(5-Fluoropyridin-2-yl)azetidin-2-one

Cat. No.: B13085025
M. Wt: 166.15 g/mol
InChI Key: SHDULJQEYJFWDW-UHFFFAOYSA-N
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Description

4-(5-Fluoropyridin-2-yl)azetidin-2-one is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a fluoropyridine moiety attached to an azetidinone ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoropyridin-2-yl)azetidin-2-one typically involves multi-step processes. One common method includes the reaction of 5-fluoropyridine-2-carboxylic acid with suitable reagents to form the corresponding acid chloride, which is then reacted with an azetidinone derivative under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound involves scalable processes that ensure high yield and purity. These methods often employ cost-effective reagents and optimized reaction conditions to minimize production time and costs .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoropyridin-2-yl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: Commonly involves the replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidinones .

Scientific Research Applications

4-(5-Fluoropyridin-2-yl)azetidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Fluoropyridin-2-yl)azetidin-2-one involves its interaction with specific molecular targets. In the context of cancer treatment, it has been shown to inhibit the growth of cancer cells by interfering with key signaling pathways and inducing apoptosis. The fluoropyridine moiety plays a crucial role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloropyridin-2-yl)azetidin-2-one
  • 4-(5-Bromopyridin-2-yl)azetidin-2-one
  • 4-(5-Methylpyridin-2-yl)azetidin-2-one

Uniqueness

4-(5-Fluoropyridin-2-yl)azetidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and enhanced biological activity. This makes it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

4-(5-fluoropyridin-2-yl)azetidin-2-one

InChI

InChI=1S/C8H7FN2O/c9-5-1-2-6(10-4-5)7-3-8(12)11-7/h1-2,4,7H,3H2,(H,11,12)

InChI Key

SHDULJQEYJFWDW-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=NC=C(C=C2)F

Origin of Product

United States

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